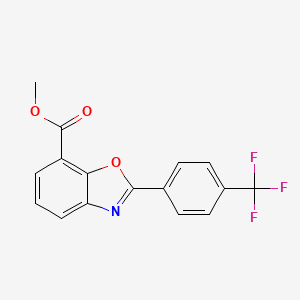

2-(4-Trifluoromethylphenyl)-benzooxazole-7-carboxylic acid methyl ester

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic acids and their derivatives . For instance, a ring cleavage methodology has been reported for the synthesis of substituted pyridines with diverse functional groups via the remodeling of (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of similar compounds can be quite complex. For example, the 2-formyl compound of [2-formyl-4-(trifluoromethyl)phenyl]boronic acid displays an unusual structure in the crystalline state, with a significant twist of the boronic group .Chemical Reactions Analysis

Boronic acids and their derivatives, which are structurally similar to the compound , are known to undergo various chemical reactions. For instance, catalytic protodeboronation of pinacol boronic esters has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For instance, the molecular weight of acetic acid, (4-(trifluoromethyl)phenyl)methyl ester, is 218.1725 .Scientific Research Applications

2-(4-Trifluoromethylphenyl)-benzooxazole-7-carboxylic acid methyl ester has a wide range of applications in scientific research. It is used as a starting material for the synthesis of other compounds, such as heterocyclic compounds, organic dyes, and fluorescent probes. It is also used as a reagent for various reactions, such as Suzuki-Miyaura cross-coupling reactions, Heck reactions, and Diels-Alder reactions. Additionally, this compound is used in biochemical and physiological studies, as well as in laboratory experiments.

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various receptors and enzymes

Mode of Action

It’s known that benzoxazole derivatives can interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function . The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, potentially improving its interaction with the target .

Biochemical Pathways

Benzoxazole derivatives have been associated with various biochemical pathways, depending on their specific targets

Pharmacokinetics

The trifluoromethyl group can enhance the metabolic stability of the compound . The benzoxazole ring could potentially enhance the compound’s absorption and distribution . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

Benzoxazole derivatives have been associated with various effects, such as anti-inflammatory, neuroprotective, and other pharmacological activities . The specific effects of this compound would depend on its targets and the biochemical pathways it influences.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . The trifluoromethyl group can enhance the compound’s stability under various conditions .

Advantages and Limitations for Lab Experiments

2-(4-Trifluoromethylphenyl)-benzooxazole-7-carboxylic acid methyl ester is a highly versatile compound that is used in various laboratory experiments. One advantage of using this compound is that it is relatively inexpensive and readily available. Additionally, it is a small molecule, which makes it easy to handle and store. However, one limitation of using this compound is that it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

Due to its versatility and wide range of applications, 2-(4-Trifluoromethylphenyl)-benzooxazole-7-carboxylic acid methyl ester has the potential to be used in many different areas of scientific research. Potential future directions include the development of new methods for the synthesis of this compound and its derivatives, as well as the development of new applications for this compound in biochemical and physiological studies. Additionally, this compound could be used to develop new fluorescent probes and organic dyes, as well as new methods for the synthesis of heterocyclic compounds. Finally, this compound could be used to develop new reactions, such as reactions involving organometallic complexes and radical reactions.

Safety and Hazards

Safety data for similar compounds indicates that they can be hazardous. For instance, Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

methyl 2-[4-(trifluoromethyl)phenyl]-1,3-benzoxazole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO3/c1-22-15(21)11-3-2-4-12-13(11)23-14(20-12)9-5-7-10(8-6-9)16(17,18)19/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTMWQFOPYAHYJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)N=C(O2)C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

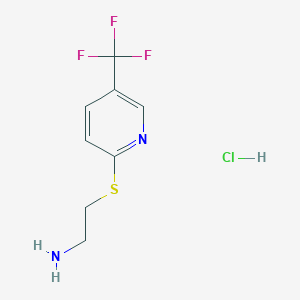

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-(2-tert-butyloxycarbonylaminoethyl)-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B1398633.png)

![3-[3-Methoxy-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398642.png)

![2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole](/img/structure/B1398648.png)